(R)-methanandamide structure-activity relationship
(R)-methanandamide structure-activity relationship
An In-Depth Technical Guide to the Structure-Activity Relationship of (R)-Methanandamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-methanandamide, a synthetic chiral analog of the endogenous cannabinoid anandamide, represents a cornerstone in the study of the endocannabinoid system.[1][2] Its enhanced metabolic stability and potent activity at cannabinoid receptors have made it an invaluable tool for elucidating the physiological roles of these receptors and for the development of novel therapeutics.[1][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (R)-methanandamide, offering field-proven insights into the molecular features governing its interaction with cannabinoid receptors and its metabolic fate. We will delve into the causality behind experimental choices in analog design and provide detailed protocols for the key assays used to evaluate these compounds.
Molecular Pharmacology of (R)-Methanandamide
(R)-methanandamide exerts its biological effects primarily through the activation of the G-protein coupled receptors (GPCRs), cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive and other central effects of cannabinoids, while CB2 receptors are primarily found in the immune system, playing a role in inflammatory processes.[4][5]
Signaling Pathways
Upon agonist binding, such as (R)-methanandamide, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o).[4][6] This initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] The dissociation of the G-protein into its Gα and Gβγ subunits also leads to the modulation of other downstream effectors, such as the activation of mitogen-activated protein kinase (MAPK) pathways and the modulation of ion channels.[6][8][9]
Structure-Activity Relationship (SAR) of (R)-Methanandamide Analogs
The affinity and selectivity of (R)-methanandamide analogs for CB1 and CB2 receptors are highly dependent on their structural features. Modifications to the ethanolamine headgroup, the arachidonoyl chain, and the terminal pentyl group have all been shown to significantly impact biological activity.
The Ethanolamine Headgroup: A Key Determinant of Potency and Stability
The (R)-configuration of the methyl group on the ethanolamine moiety of (R)-methanandamide is crucial for its high affinity for the CB1 receptor and its enhanced metabolic stability compared to anandamide.[1][3] This modification hinders the enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[10][11]
-
(R)-Configuration: The (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide, known as (R)-methanandamide, exhibits a significantly higher affinity for the cannabinoid receptor (Ki of 20 +/- 1.6 nM) compared to anandamide (Ki = 78 +/- 2 nM).[1]
-
Metabolic Stability: (R)-methanandamide shows remarkable stability against hydrolysis by aminopeptidases.[1]
-
Other Modifications: Replacing the hydroxyl group with other electronegative substituents like fluoro or chloro groups can increase receptor affinity without affecting metabolic stability.[12] Conversely, bulky substitutions on the headgroup, such as oxazolyl groups, tend to decrease affinity.[12]
The Arachidonoyl Chain: Fine-Tuning Receptor Interaction
The polyunsaturated arachidonoyl chain of (R)-methanandamide plays a critical role in its interaction with the hydrophobic binding pocket of the cannabinoid receptors. The degree of unsaturation and the conformation of this chain are key determinants of binding affinity.[13][14]
-
Unsaturation: The tetraene structure of the arachidonoyl chain is optimal for high-affinity binding, as it restricts conformational mobility, favoring an alignment with the pharmacophore of Δ9-THC.[13][14]
-
Tail Modifications: Introduction of aryl or heterocyclic rings as terminal substituents on the hydrophobic tail can modulate CB1 receptor affinity. The optimal structure often includes a phenyl or p-substituted phenyl group attached to the cis-double bond via a four-methylene chain.[10]
Quantitative SAR Data
The following table summarizes the binding affinities of key (R)-methanandamide analogs and related compounds for the CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference(s) |
| Anandamide | 78 | >1000 | >12.8 | [1][15] |
| (R)-Methanandamide | 20 | >1000 | >50 | [1] |
| (S)-Methanandamide | Lower than (R)-isomer | - | - | [1] |
| Analog 7d¹ | 13.4 | >1000 | >74.6 | [10] |
| O-2220² | 8.5 | - | - | [16] |
¹Analog 7d features a phenyl group attached to the arachidonoyl chain via a four-methylene spacer.[10] ²O-2220 is a hybrid analog linking the aromatic ring of a THC derivative to the anandamide moiety.[16]
Experimental Protocols for SAR Studies
The evaluation of (R)-methanandamide analogs necessitates a suite of robust in vitro assays to determine their binding affinity, functional activity, and metabolic stability.
Radioligand Binding Assay for CB1/CB2 Receptors
This competitive binding assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[17]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.[12][17] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known high-affinity unlabeled ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[17]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[17]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[18][19][20]
Step-by-Step Methodology:
-
Membrane and Reagent Preparation: Prepare cell membranes expressing the cannabinoid receptor and G-proteins. Prepare an assay buffer containing GDP, MgCl₂, and NaCl.[18]
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test agonist, and a fixed concentration of [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Separation and Quantification: Separate the membrane-bound [³⁵S]GTPγS from the free radiolabel, typically by filtration or using a scintillation proximity assay (SPA) format.[18][19] Quantify the bound radioactivity.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Assay
This assay measures the functional consequence of CB1/CB2 receptor activation by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.[21][22][23][24]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells expressing the cannabinoid receptor of interest. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test agonist.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[23][25]
-
Data Analysis: Plot the measured cAMP levels as a function of the agonist concentration and fit the data to an inhibitory dose-response curve to determine the IC50 value.
Metabolic Stability Assessment
The primary route of metabolism for anandamide is hydrolysis by FAAH.[10][11] The metabolic stability of (R)-methanandamide and its analogs is a critical parameter for their potential as therapeutic agents.
In Vitro FAAH Hydrolysis Assay
This assay measures the rate at which a compound is metabolized by FAAH, providing an indication of its metabolic stability.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a source of FAAH, such as rat brain homogenates or recombinant FAAH.[26] Prepare a solution of the test compound.
-
Incubation: Incubate the test compound with the FAAH preparation at 37°C for various time points.
-
Reaction Termination and Analysis: Stop the reaction by adding a suitable solvent (e.g., acetonitrile). Analyze the remaining amount of the parent compound at each time point using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of the remaining parent compound against time and determine the half-life (t₁/₂) of the compound.
Conclusion
The structure-activity relationship of (R)-methanandamide is a well-defined yet continuously evolving field of study. The principles outlined in this guide, from the specific structural modifications that enhance potency and metabolic stability to the detailed experimental protocols for their evaluation, provide a solid foundation for researchers and drug development professionals. A thorough understanding of these principles is essential for the rational design of novel cannabinoid receptor modulators with improved therapeutic profiles. The continued exploration of the SAR of (R)-methanandamide and its analogs holds significant promise for the development of new treatments for a wide range of pathological conditions.
References
-
Pellati, F., et al. (2018). Development of novel tail-modified anandamide analogs. PMC - NIH. [Link]
-
Bisogno, T., et al. (2003). Modifications of the ethanolamine head in N-palmitoylethanolamine: synthesis and evaluation of new agents interfering with the metabolism of anandamide. PubMed. [Link]
-
Khanolkar, A. D., et al. (2000). Structure-activity relationships of anandamide, an endogenous cannabinoid ligand. PubMed. [Link]
-
ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps. ResearchGate. [Link]
-
Thomas, B. F., et al. (1995). Structure-Activity Analysis of Anandamide Analogs: Relationship to a Cannabinoid Pharmacophore. Future4200. [Link]
-
Thomas, B. F., et al. (1995). Structure-activity Analysis of Anandamide Analogs: Relationship to a Cannabinoid Pharmacophore. PubMed. [Link]
-
Abadji, V., et al. (1994). (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability. PubMed. [Link]
-
Pinto, A., et al. (2007). Novel, potent THC/anandamide (hybrid) analogs. PubMed. [Link]
-
Promega Korea. (n.d.). GloSensor™ cAMP Assay Protocol. Promega. [Link]
-
Hillard, C. J., et al. (2002). Structure-activity relationships among N-arachidonylethanolamine (Anandamide) head group analogues for the anandamide transporter. PubMed. [Link]
-
ResearchGate. (n.d.). Schematic of G‐protein‐coupled receptor (GPCR) signalling cascade. ResearchGate. [Link]
-
NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
-
NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual. NCBI. [Link]
-
ResearchGate. (2025). Assay of CB1 Receptor Binding. ResearchGate. [Link]
-
Flygare, J., et al. (2006). Cannabinoid Receptor-Mediated Apoptosis Induced by R(+)- Methanandamide and Win55,212-2 Is Associated with Ceramide Accumulation. ASPET Journals. [Link]
-
Revvity. (n.d.). GTP binding assay. Revvity. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
NCBI Bookshelf. (2000). Cannabinoid Receptors and Signal Transduction. NCBI. [Link]
-
Flygare, J., et al. (2006). Cannabinoid receptor-mediated apoptosis induced by R(+)-methanandamide and Win55,212-2 is associated with ceramide accumulation and p38 activation in mantle cell lymphoma. PubMed. [Link]
-
NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]
-
Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Springer Nature. [Link]
-
Goutopoulos, A., et al. (2001). Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability. PubMed. [Link]
-
Ross, R. A., et al. (2001). Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens. PMC. [Link]
-
Abadji, V., et al. (1994). (R)-Methanandamide: A Chiral Novel Anandamide Possessing Higher Potency and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Sykes, D. A., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Molecular Neuroscience. [Link]
-
NCBI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
Creative Diagnostics. (n.d.). GPCR Pathway. Creative Diagnostics. [Link]
-
Khanolkar, A. D., et al. (1996). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. PubMed. [Link]
-
Wikipedia. (n.d.). Methanandamide. Wikipedia. [Link]
-
Di Marzo, V. (2009). Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity. PMC. [Link]
-
Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Biology LibreTexts. [Link]
-
Melis, M., et al. (2014). Brain activity of anandamide: a rewarding bliss? PMC. [Link]
-
Justinova, Z., et al. (2005). The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys. PMC. [Link]
-
Kulkarni, P. M., et al. (2016). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PMC. [Link]
-
Pertwee, R. G. (2015). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. PMC. [Link]
-
ResearchGate. (n.d.). Chemical structures of anandamide and ethanolamine. ResearchGate. [Link]
-
YouTube. (2020). Endocannabinoids [Part 3] | Degradation of AEA & 2-AG. YouTube. [Link]
-
Wikipedia. (n.d.). Anandamide. Wikipedia. [Link]
-
Morales, P., et al. (2016). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Molecules. [Link]
Sources
- 1. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methanandamide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 10. Development of novel tail-modified anandamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anandamide - Wikipedia [en.wikipedia.org]
- 12. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. future4200.com [future4200.com]
- 14. Structure-activity analysis of anandamide analogs: relationship to a cannabinoid pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel, potent THC/anandamide (hybrid) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 22. cAMP-Glo™ Assay [worldwide.promega.com]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Modifications of the ethanolamine head in N-palmitoylethanolamine: synthesis and evaluation of new agents interfering with the metabolism of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
